![molecular formula C23H26N6O3 B2370284 [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone CAS No. 1291848-94-6](/img/no-structure.png)

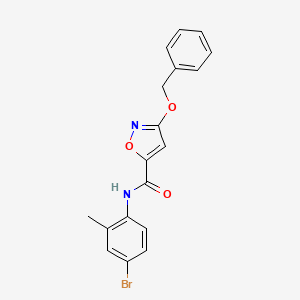

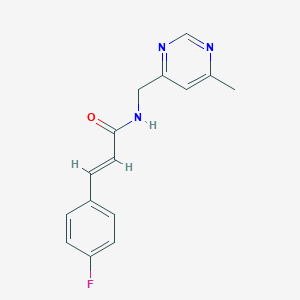

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is a useful research compound. Its molecular formula is C23H26N6O3 and its molecular weight is 434.5. The purity is usually 95%.

BenchChem offers high-quality [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- The synthesis of [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone involves alkylation and subsequent reduction steps . Researchers have evaluated its antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Antioxidants play a vital role in maintaining overall health.

- The 1,3-benzodioxole ring system is a common structural motif in biologically active compounds. Some derivatives exhibit antitumor activity . Investigating the anticancer potential of this compound could lead to novel therapeutic agents for cancer treatment.

- Compounds containing the 1,3-benzodioxole moiety have been associated with sedative effects . Further exploration of the neuropharmacological properties of this compound may reveal insights into its potential as a sedative or anxiolytic agent.

- The 1,3-benzodioxole derivatives have demonstrated antibacterial activity . Researchers could explore the specific antibacterial mechanisms and assess their efficacy against resistant bacterial strains.

- Previous studies have reported spasmolytic and hypotensive effects associated with compounds containing the 1,3-benzodioxole ring system . Investigating these effects further could contribute to the development of cardiovascular medications.

Antioxidant Activity

Anticancer Potential

Neuropharmacology and Sedative Properties

Antibacterial Agents

Spasmolytic and Hypotensive Effects

Mécanisme D'action

Target of Action

The primary targets of this compound are the D2 and D3 receptors in the brain . These receptors are part of the dopamine system, which plays a crucial role in reward, motivation, and movement among other functions.

Mode of Action

This compound acts as a dopamine receptor agonist , meaning it binds to and activates the D2 and D3 receptors . This activation mimics the effect of dopamine, a neurotransmitter that is naturally produced in the body. The activation of these receptors can lead to various physiological responses, depending on the specific receptor and its location in the body.

Biochemical Pathways

Upon activation of the D2 and D3 receptors, this compound influences several biochemical pathways. These include the dopaminergic pathways which are involved in motor control, reward, and several other functions . The exact downstream effects can vary widely depending on the specific context and individual.

Pharmacokinetics

The compound is rapidly absorbed after oral administration, with a Tmax (time to reach maximum concentration) of 1 hour . The compound has a half-life of 1.7 to 6.9 hours . It is metabolized into two types of metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . About 68% of the absorbed compound is excreted in the form of these metabolites through the kidneys, with about 50% being eliminated within 24 hours and nearly all of it being eliminated within 48 hours . Approximately 25% is excreted through the bile .

Result of Action

The activation of the D2 and D3 receptors by this compound leads to a variety of molecular and cellular effects. These can include changes in neuron firing rates, alterations in gene expression, and modulation of synaptic plasticity . The exact effects can vary depending on the specific receptor and its location in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and how well it can bind to its target receptors . Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how an individual responds to the compound .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, namely 4-(1,3-benzodioxol-5-ylmethyl)piperazine and 5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid. The piperazine compound is first reacted with a suitable reagent to form an intermediate, which is then coupled with the triazole compound to form the final product.", "Starting Materials": [ "4-(1,3-benzodioxol-5-ylmethyl)piperazine", "5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid", "Suitable reagent for intermediate formation" ], "Reaction": [ "Step 1: React 4-(1,3-benzodioxol-5-ylmethyl)piperazine with a suitable reagent to form an intermediate.", "Step 2: Isolate the intermediate and purify it.", "Step 3: React the intermediate with 5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent such as EDCI or HATU.", "Step 4: Isolate the final product and purify it." ] } | |

Numéro CAS |

1291848-94-6 |

Nom du produit |

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone |

Formule moléculaire |

C23H26N6O3 |

Poids moléculaire |

434.5 |

Nom IUPAC |

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[5-(3,4-dimethylanilino)-2H-triazol-4-yl]methanone |

InChI |

InChI=1S/C23H26N6O3/c1-15-3-5-18(11-16(15)2)24-22-21(25-27-26-22)23(30)29-9-7-28(8-10-29)13-17-4-6-19-20(12-17)32-14-31-19/h3-6,11-12H,7-10,13-14H2,1-2H3,(H2,24,25,26,27) |

Clé InChI |

PVWOUGGZSPSXRA-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-Chlorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370201.png)

![3-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2370203.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2370204.png)

![methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2370212.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea](/img/structure/B2370215.png)

![3-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2370217.png)